Lithium Citrate

Solubility Formulation Science Pharmaceutical Excipients

Lithium citrate hydrate (CAS 313222-91-2), systematically named trilithium 2-hydroxypropane-1,2,3-tricarboxylate hydrate (C₆H₇Li₃O₈, MW 228.0 g/mol), is the tetrahydrate form of the trilithium salt of citric acid. It belongs to the class of organic lithium salts, distinct from inorganic lithium counterparts such as lithium carbonate (Li₂CO₃) and lithium chloride (LiCl).

Molecular Formula C6H5Li3O7
Molecular Weight 210.0 g/mol
CAS No. 313222-91-2
Cat. No. B1591401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Citrate
CAS313222-91-2
Molecular FormulaC6H5Li3O7
Molecular Weight210.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
InChIKeyWJSIUCDMWSDDCE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lithium Citrate Hydrate (CAS 313222-91-2) for Research and Industrial Procurement: Physicochemical Identity and Key Specifications


Lithium citrate hydrate (CAS 313222-91-2), systematically named trilithium 2-hydroxypropane-1,2,3-tricarboxylate hydrate (C₆H₇Li₃O₈, MW 228.0 g/mol), is the tetrahydrate form of the trilithium salt of citric acid [1]. It belongs to the class of organic lithium salts, distinct from inorganic lithium counterparts such as lithium carbonate (Li₂CO₃) and lithium chloride (LiCl). As a white, hygroscopic crystalline powder with a melting point of 112 °C (decomposition), its defining physicochemical characteristic is an exceptionally high water solubility of 74.5 g/100 mL at 25 °C, with solubility decreasing to 66.7 g/100 mL at 100 °C—a retrograde solubility trend that is notably opposite to that of lithium carbonate . Standard commercial grades specify a minimum assay of 97% (titration) with an eye irritant (Eye Irrit. 2, H319) hazard classification .

Why Lithium Carbonate or Lithium Chloride Cannot Simply Replace Lithium Citrate: The Evidence-Based Substitution Barrier


Despite all lithium salts delivering the same active Li⁺ ion, the counter-anion fundamentally dictates solubility, formulation route, pharmacokinetic profile, biological safety, and industrial functionality. Lithium carbonate—the most widely prescribed lithium salt—exhibits a water solubility of only 1.29 g/100 mL at 25 °C [1], precluding liquid oral formulation without prior acid solubilization and restricting it to solid dosage forms (tablets, capsules). Lithium chloride, though highly soluble (84.25 g/100 mL at 25 °C), is formally excluded from pharmaceutical use because of its extreme hygroscopicity and greater gastrointestinal irritation compared with carbonate or citrate salts . Lithium citrate occupies a functionally unique position: its high aqueous solubility enables syrup and solution formulations essential for patients unable to swallow solid dosage forms; its organic citrate anion contributes independent neuroprotective pharmacology and facilitates targeted neuronal lithium uptake via organic acid transporters (SLC13A5) that inorganic anions cannot access; and in industrial cement applications, the citrate–lithium combination produces a dual retarder-accelerator profile that neither citric acid alone nor other lithium salts can replicate. These quantifiable, application-specific differentiators mean that interchanging lithium salts without adjusting formulation, dosing regimen, or process parameters will alter system performance in measurable and potentially critical ways.

Lithium Citrate (313222-91-2): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility Superiority: Lithium Citrate Hydrate versus Lithium Carbonate for Liquid Formulation Enablement

Lithium citrate hydrate exhibits a water solubility approximately 57.7-fold higher than lithium carbonate at 25 °C, enabling aqueous liquid formulations at therapeutically relevant concentrations without requiring acid-mediated solubilization. This solubility differential is the single most consequential physicochemical differentiator for formulation route selection [1].

Solubility Formulation Science Pharmaceutical Excipients

Oral Absorption Kinetics: Faster tmax and Higher Cmax of Lithium Citrate Syrup versus Lithium Carbonate Tablets

In a crossover clinical study comparing lithium citrate syrup with conventional lithium carbonate tablets in 18 healthy male volunteers, the citrate syrup achieved a significantly faster absorption rate. The time to peak serum concentration (tmax) was 0.8 hours for citrate syrup versus 1.4 hours for carbonate tablets—a 43% reduction in absorption lag time—and peak serum concentrations were approximately 10% higher after syrup dosing, while the terminal elimination half-life was identical at 22 hours for both formulations [1]. A separate crossover study of controlled-release preparations confirmed that total bioavailability (AUC) was similar, but peak serum lithium was significantly lower with controlled-release lithium citrate than with controlled-release lithium carbonate, demonstrating that the salt form interacts with the release-modifying technology to produce distinct pharmacokinetic profiles [2].

Pharmacokinetics Bioavailability Drug Delivery

Neuroprotective Efficacy in Glutamate-Induced Neuronal Stress: Lithium Citrate versus Inorganic Lithium Chloride and Lithium Carbonate

In a direct comparative neurocytological study using a glutamate-induced stress model in cultured cerebellar granular neurons (CGNs), lithium citrate at a concentration of 0.2 mM produced a statistically significant 30% increase in neuronal survival rate (p < 0.003) relative to untreated controls. In stark contrast, lithium chloride and lithium carbonate across the same tested concentration range (0.1–1.0 mM) showed no significant neuroprotective properties whatsoever [1]. The mechanistic basis for this differentiation was attributed to the dual action of both the lithium ion and the citrate anion: the citrate anion facilitates enhanced lithium ion transport into neurons via organic acid transporters (SLC13A5), a transport route inaccessible to inorganic lithium salts whose counter-anions (chloride, carbonate) lack this carrier-mediated uptake pathway [1]. This finding is further corroborated by patent literature describing lithium citrate as being directionally transported into neurons via anionic citrate carriers, ensuring higher intraneuronal bioavailability compared with inorganic lithium salts [2].

Neuroprotection Glutamate Toxicity Neuroscience Research

Reduced Plasma Glutathione Depletion: Lithium Citrate Demonstrates a Safer Redox Profile versus Lithium Carbonate

A comparative in vitro study using Ellman's method to quantify reduced glutathione (GSH) levels in human blood plasma demonstrated that lithium citrate depletes plasma GSH contents to a lesser extent than lithium carbonate under identical experimental conditions. This directional difference was confirmed to be both concentration- and time-dependent, with the organic citrate salt consistently producing less GSH depletion than the inorganic carbonate salt across tested parameters [1]. The mechanistic interpretation is that organic lithium salts undergo different ionic dissociation behavior compared with inorganic salts, resulting in reduced promotion of GSH oxidation to GSSG or diminished lithium-glutathione complex formation [1]. These findings have led the authors to explicitly recommend that physicians consider organic lithium salts as a safer alternative to inorganic lithium salts with respect to oxidative stress burden during chronic psychiatric therapy [1].

Oxidative Stress Glutathione Toxicology

Dual Retarder-Accelerator Function in Cement Hydration: Lithium Citrate versus Citric Acid Alone

A systematic investigation of lithium citrate's effect on Portland cement hydration revealed a unique biphasic behavior: lithium citrate initially retards cement hydration by forming a protective outer layer that wraps around cement clinker particles, delaying the initial setting. However, as hydration progresses, this protective layer gradually breaks down and the released lithium ions promote the hydration of tricalcium aluminate (C₃A) to form a lithium aluminate amorphous gel compound. This gel provides new nucleation sites for continued cement hydration, contributing to a higher content of portlandite and calcite, and the material subsequently functions as a strength accelerator as early as 7 curing days [1]. In comparison, citric acid alone acts only as a retarder and does not exhibit this delayed acceleration effect, and may reduce long-term strength at higher concentrations [1][2]. In parallel studies on light-burned magnesia (LBM) cement-based materials, lithium citrate was directly compared with citric acid and magnesium citrate, showing that the retarding effect of citrates is primarily governed by citrate ion concentration, but the lithium cation uniquely promotes expansion and contributes to higher long-term strength outcomes [2].

Cement Chemistry Construction Materials Retarder Admixture

Pharmaceutical Eligibility and Safety Profile: Lithium Citrate versus Lithium Chloride—Regulatory and Toxicological Exclusion

Among the three principal lithium salts possessing medical regulatory recognition in the United States, only lithium carbonate and lithium citrate are approved for pharmaceutical use. Lithium chloride is explicitly excluded due to its pronounced hygroscopicity and greater gastrointestinal irritation compared with carbonate or citrate salts . This exclusion is a regulatory-class distinction based on physicochemical and toxicological properties, not merely a preference: lithium chloride's extreme hygroscopicity (solubility 84.25 g/100 mL at 25 °C) makes it difficult to handle and formulate reproducibly, while its higher dissociation constant produces greater local ionic irritation in the GI tract [1]. Lithium citrate therefore occupies a unique niche as the only organic lithium salt with established pharmaceutical pedigree, combining high solubility with acceptable GI tolerability and a well-characterized safety database supporting chronic administration.

Pharmaceutical Safety Regulatory Compliance Drug Formulation

Lithium Citrate Hydrate (CAS 313222-91-2): Evidence-Anchored Application Scenarios Where Differentiation Drives Procurement Decisions


Liquid Oral Lithium Formulation for Psychiatric Indications Where Solid Dosage Forms Are Contraindicated

Lithium citrate is the only lithium salt enabling direct aqueous liquid formulation at therapeutic concentrations without acid-mediated solubilization. Its solubility of 74.5 g/100 mL at 25 °C —approximately 58-fold greater than lithium carbonate (1.29 g/100 mL)—permits preparation of lithium citrate oral syrup (8 mEq Li⁺ per 5 mL, equivalent to 300 mg lithium carbonate) as a ready-to-use solution. The faster absorption kinetics (tmax 0.8 h vs 1.4 h for carbonate tablets) and approximately 10% higher peak serum concentration [1] provide rapid attainment of therapeutic lithium levels, which is clinically advantageous in acute manic episodes. This application scenario is specifically indicated for geriatric patients with dysphagia, pediatric populations, and patients with nasogastric feeding tubes where solid dosage forms cannot be administered.

Neuroscience Research Investigating Citrate-Anion-Mediated Lithium Neuroprotection in Excitotoxicity and Ischemia Models

For in vitro and in vivo neuroscience research programs targeting glutamate-induced excitotoxicity, cerebral ischemia, or neurodegenerative disease models, lithium citrate provides a mechanistically distinct neuroprotective agent whose efficacy depends on both the lithium cation and the citrate anion. Direct comparative evidence demonstrates that lithium citrate at 0.2 mM increases cerebellar granular neuron survival by 30% (p < 0.003), while lithium chloride and lithium carbonate at identical concentrations produce no significant neuroprotective effect . The underlying mechanism involves citrate-anion-facilitated lithium transport into neurons via SLC13A5 organic acid transporters, a pathway inaccessible to inorganic lithium salts [1]. Research programs substituting lithium carbonate or lithium chloride for lithium citrate in neuroprotection studies would generate false-negative results by using salts that lack the requisite transport mechanism and proven efficacy.

Specialty Cement and Concrete Admixture Formulation Requiring Extended Workability with Subsequent Strength Acceleration

Lithium citrate serves as a functionally unique dual-action admixture in Portland cement and magnesia-based cement systems. Unlike conventional retarders such as citric acid, which only delay setting and may compromise ultimate strength, lithium citrate initially retards cement hydration—providing extended workability for hot-weather concreting, tunnel engineering, and 3D-printed concrete applications—and subsequently functions as a strength accelerator by approximately 7 curing days through formation of lithium aluminate amorphous gel compounds that increase portlandite and calcite content . Lithium citrate-incorporated cement pastes exhibit a slightly shorter initial setting time than citric acid-only pastes, enabling earlier hardening while preserving placement flexibility . This dual-action profile cannot be replicated by substituting lithium carbonate (insufficient solubility) or citric acid alone (retard-only behavior).

Lithium-Ion Battery Cathode Material Synthesis via Citrate Complex Precursor Routes

Lithium citrate functions as both a lithium source and a chelating complexing agent in sol-gel synthesis of lithium transition metal oxide cathode materials (e.g., LiCoO₂, LiMn₂O₄, LiFePO₄) for lithium-ion batteries. The citrate anion forms amorphous citrate complexes with transition metals (Co, Mn, Ni, Fe) that, upon dehydration and firing at 300–900 °C, yield phase-pure cathode active materials with controlled stoichiometry and morphology . This dual-source role—simultaneously providing lithium ions and citrate chelation—eliminates the need for separate chelating agents (e.g., citric acid) and lithium sources (e.g., lithium carbonate or hydroxide), simplifying precursor solution preparation and improving compositional homogeneity. Lithium carbonate cannot serve this dual function, as it requires separate acid dissolution and lacks the citrate complexation moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lithium Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.